Enhanced Hydrophilicity vs. Unsubstituted Core Scaffold
(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine demonstrates a significant difference in predicted lipophilicity compared to the unsubstituted imidazo[2,1-b][1,3,4]thiadiazole core scaffold. The presence of the 2-methyl group and the 6-methanamine moiety results in a calculated ACD/LogP of -0.50 , whereas the parent imidazo[2,1-b][1,3,4]thiadiazole has a predicted ACD/LogP of 0.37 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.50 (ACD/LogP) |
| Comparator Or Baseline | Imidazo[2,1-b][1,3,4]thiadiazole: 0.37 (ACD/LogP) |
| Quantified Difference | ΔLogP = 0.87 units (more hydrophilic) |
| Conditions | ACD/Labs Percepta Platform prediction (version 14.00) |
Why This Matters
This 0.87 logP unit decrease suggests significantly higher aqueous solubility, which can be advantageous for in vitro assay preparation and may influence in vivo pharmacokinetics, making it a distinct chemical entity from the core scaffold.
